Naltrexone-d4 is a deuterated analog of naltrexone, a medication primarily used to manage opioid and alcohol dependence. The compound is classified as a stable isotope-labeled compound, which enhances its utility in research settings, particularly in pharmacokinetics and metabolic studies. Naltrexone-d4 serves as a valuable reference standard in analytical chemistry, allowing for precise tracking of drug metabolism and interactions within biological systems. The compound's unique labeling with deuterium allows researchers to differentiate it from non-labeled counterparts in various experimental contexts .
The synthesis of naltrexone-d4 typically begins with the non-deuterated precursor naltrexone. The process involves several key steps that incorporate deuterated reagents and solvents to ensure the successful incorporation of deuterium into the final product. Common methods for synthesizing naltrexone-d4 include:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yields and ensure the integrity of the deuterium labeling. The use of advanced techniques such as nuclear magnetic resonance spectroscopy is essential for confirming the successful incorporation of deuterium into the compound.
Naltrexone-d4 has a complex molecular structure characterized by its specific stereochemistry. The molecular formula is , with a molecular weight of approximately 345.4 g/mol. The IUPAC name for naltrexone-d4 is:
These structural details are crucial for understanding how naltrexone-d4 interacts with biological systems .
Naltrexone-d4 undergoes various chemical reactions that are essential for its functionality in research applications:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Naltrexone-d4 functions primarily as an opioid receptor antagonist. Its mechanism involves blocking the effects of opioids at receptor sites in the brain, which helps mitigate cravings and withdrawal symptoms associated with opioid dependence. The presence of deuterium does not significantly alter this mechanism but allows for more precise studies regarding its pharmacokinetics and dynamics due to its distinguishable isotopic signature.
The action mechanism can be summarized as follows:
Relevant data on these properties are essential for handling and application in laboratory settings .
Naltrexone-d4 has several significant applications in scientific research:
The stable isotope labeling provided by deuterium enhances the accuracy and reliability of research outcomes related to drug metabolism and efficacy .
Deuterium (²H), a stable, non-radioactive hydrogen isotope, has revolutionized pharmaceutical research since its strategic incorporation into bioactive molecules began in the 1960s. Deuterated compounds retain biological activity while exhibiting altered pharmacokinetic properties due to the kinetic isotope effect (KIE)—where carbon-deuterium bonds cleave up to 10x slower than carbon-hydrogen bonds. This phenomenon enhances metabolic stability, prolongs half-life, and reduces toxic metabolite formation. Naltrexone-d4 exemplifies this approach, featuring four deuterium atoms at its cyclopropylmethyl group, a site critical for opioid receptor binding and metabolism [3] [9].
Table 1: Impact of Deuteration on Pharmaceutical Compounds
Compound | Deuteration Site | Key Pharmacological Change |
---|---|---|
Naltrexone-d4 | N-Cyclopropylmethyl | Altered metabolic flux; prolonged receptor occupancy |
Deutetrabenazine | Methoxy groups | Reduced dosing frequency for chorea |
AVP-786 | Multiple sites | Enhanced CNS exposure for neurological disorders |
Deuterated drugs occupy a $1 billion+ market niche, with FDA approvals like Austedo® (deutetrabenazine) validating their clinical utility. Naltrexone-d4, while primarily a research tool, provides critical insights into optimizing opioid antagonists by mitigating first-pass metabolism—a limitation of oral naltrexone where bioavailability fluctuates between 5–60% due to hepatic extraction [4] [5].
Naltrexone-d4 serves as an isotopic tracer to dissect naltrexone’s complex interactions with opioid receptors. As a competitive mu-opioid receptor (MOR) antagonist and weaker kappa-opioid receptor (KOR) antagonist, naltrexone blocks endogenous opioid signaling. The deuterated form enables precise tracking of receptor binding kinetics and metabolic pathways:
Table 2: Key Research Applications of Naltrexone-d4
Research Domain | Application | Outcome |
---|---|---|
Metabolic Profiling | LC-MS/MS quantification of deuterated metabolites | Differentiated hepatic vs. renal clearance paths |
Receptor Localization | Fluorescence lifetime imaging (FLIM) | Mapped KOR dynamics in lipid rafts |
Polymorphism Studies | Genotype-metabolism correlations | Assessed CYP variations in Asian populations |
Pharmacogenetic studies leverage naltrexone-d4 to investigate OPRM1 A118G polymorphisms. East Asian populations (50% G-allele prevalence) exhibit altered naltrexone metabolism, which deuterated analogs help quantify without pharmacokinetic "noise" [7].
Naltrexone-d4 (C₂₀H₁₉D₄NO₄; MW 345.43 g/mol; CAS 2070009-29-7/16590-41-3) represents a specialized subclass of isotope-labeled pharmaceuticals used exclusively in non-clinical research. Its synthesis follows established routes:
Analytical applications dominate its use:
Table 3: Research-Grade Naltrexone-d4 Specifications
Parameter | Specification | Vendor Examples |
---|---|---|
Purity | ≥98% isotopic enrichment (by NMR) | MedChemExpress, Acanthus Research |
Format | Lyophilized solid | Simson Pharma |
Storage | -20°C, inert atmosphere | All major suppliers |
Primary Use | Metabolic tracer, receptor binding assays | [3] [6] [9] |
Unlike therapeutic deuterated drugs, Naltrexone-d4 remains confined to preclinical spheres due to regulatory complexities. However, it underpins efforts to develop next-generation opioid modulators—such as KOR-selective antagonists like LY2444296—by clarifying structure-dynamics relationships inaccessible with non-deuterated probes [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1